(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a hybrid molecule combining a 1,2,3-triazole core with a piperazine-linked methanone moiety. Its structure features a 4-ethylphenyl group on the triazole ring and a 4-methoxyphenyl substituent on the piperazine ring. Such dual-functionality compounds are often designed to exploit synergistic interactions with biological targets, particularly in antimicrobial or CNS-related applications . The triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in related compounds (e.g., ), while the piperazine-methanone fragment is derived from nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-3-17-4-6-19(7-5-17)27-16-21(23-24-27)22(28)26-14-12-25(13-15-26)18-8-10-20(29-2)11-9-18/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXVEMWSITZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that integrates a triazole ring with piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 1326874-51-4 |
The presence of a triazole moiety is significant as it often enhances the bioactivity and stability of compounds in biological systems. The piperazine group is known for its ability to interact with various biological targets, including receptors and enzymes.
The primary mechanism of action for this compound involves the inhibition of Histone Deacetylases (HDACs) , particularly HDAC2 . This inhibition can lead to alterations in gene expression, which may result in apoptosis in cancer cells. The compound's interaction with HDAC2 has been shown to affect several biochemical pathways related to cell proliferation and survival .
Key Findings:
- Inhibition of HDAC2 : The compound binds to HDAC2, inhibiting its activity and leading to increased acetylation of histones, which can promote gene transcription associated with apoptosis.
- Cytotoxic Effects : Studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, including BT-474 and HeLa cells. The IC50 value for BT-474 cells was reported at approximately 0.99 μM .
Anticancer Properties
The compound has been evaluated for its anticancer properties through various assays:
- MTT Assay : This assay demonstrated significant cytotoxicity in cancer cell lines.
- Cell Cycle Analysis : Flow cytometric analysis revealed that the compound induces cell cycle arrest at the sub-G1 and G2/M phases, suggesting a mechanism involving apoptosis .
Apoptosis Induction
The compound's ability to induce apoptosis was confirmed using multiple staining techniques:
- Acridine Orange/Ethidium Bromide Staining : This method indicated increased apoptosis in treated cells.
- Annexin V-FITC/Propidium Iodide Staining : Results showed a higher percentage of apoptotic cells compared to control groups .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound may possess favorable properties for drug development, including good solubility and permeability characteristics. Further studies are needed to fully characterize its pharmacokinetic profile.
Case Studies and Research Findings
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Compound Derivatives : A series of substituted triazole-piperazine derivatives were synthesized and screened for their anti-proliferative effects against various human cancer cell lines. Notably, some derivatives exhibited enhanced cytotoxicity compared to the parent compound .
- Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications on the piperazine or triazole rings can significantly impact the biological activity, guiding future synthesis efforts towards more potent analogs.
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the antidepressant-like effects of this compound. Research conducted on a hybrid containing triazole and acetophenone demonstrated that it exhibits significant antidepressant properties. The study utilized the forced swimming test and tail suspension test in mice, showing that doses as low as 1 mg/kg produced notable effects. The mechanism appears to involve modulation of serotonergic receptors, specifically 5-HT2A/2C and 5-HT4, alongside inhibition of monoamine oxidase A activity in the hippocampus .
Anticonvulsant Properties
The compound's structural characteristics suggest potential anticonvulsant activity. Analogues containing triazole rings have been associated with anticonvulsant properties in various studies. For instance, compounds with similar structures have demonstrated efficacy in seizure models, indicating that modifications to the triazole framework can enhance anticonvulsant effects .
Pharmacokinetic Properties
The pharmacokinetic profile of triazole-containing compounds is crucial for their therapeutic development. Studies have indicated that such compounds can penetrate the central nervous system effectively while maintaining low toxicity levels at therapeutic doses . This characteristic is vital for drugs targeting neurological conditions like depression and epilepsy.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogues with variations in the triazole, piperazine, or aryl substituents. Key examples include:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Structural Features | Biological Activity | Synthesis Method | References |
|---|---|---|---|---|
| (1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone | 4-Ethylphenyl-triazole, 4-methoxyphenyl-piperazine | Not explicitly reported (assumed antimicrobial/CNS activity) | CuAAC for triazole, SNAr for piperazine | |
| [4-(4-Fluorophenyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone | 4-Fluorophenyl-piperazine, tetrazole (vs. triazole) | Antagonist activity (e.g., serotonin receptors) | Nucleophilic substitution, tetrazole coupling | |
| 3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-ylmethanone | Piperazine sulfonyl, pyrazole core (vs. triazole), 2,3-dimethylphenyl | Probable kinase inhibition | Sulfonation, SNAr reactions | |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | Trifluoromethylphenyl-piperazine, pyrazole (vs. triazole) | Antiproliferative (e.g., cancer cell lines) | Alkylation, coupling reactions | |
| (4-Hydroxy-3-methoxyphenyl)(4-(4-phenylcyclohexyl)piperazin-1-yl)methanone | Cyclohexyl-piperazine, 4-hydroxy-3-methoxyphenyl (vs. 4-methoxyphenyl) | Neuroprotective or anti-inflammatory | Cyclohexyl coupling, phenolic substitution |
Key Structural Differences and Implications
Triazole vs. Tetrazole/Pyrazole :
- The 1,2,3-triazole in the target compound offers metabolic stability and hydrogen-bonding capacity, whereas tetrazoles (e.g., ) enhance acidity for metal coordination, and pyrazoles (e.g., ) may improve π-π stacking in hydrophobic pockets.
Piperazine Substituents: The 4-methoxyphenyl group in the target compound likely enhances lipophilicity and CNS penetration compared to the 4-fluorophenyl in or the sulfonyl group in .
Aryl Modifications :
- The 4-ethylphenyl group on the triazole may reduce steric hindrance compared to bulkier substituents (e.g., 2,3-dimethylphenyl in ), favoring target engagement.
Q & A
Q. What are the standard synthetic routes for (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone?
The compound is synthesized via multi-step organic reactions, typically involving:
- Click chemistry for triazole formation (e.g., copper-catalyzed azide-alkyne cycloaddition).
- Amide coupling or Friedel-Crafts acylation to link the triazole and piperazine moieties.
- Functional group modifications (e.g., alkylation of piperazine with 4-methoxyphenyl groups).
Key steps include refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with catalysts like KCO or Pd/C for cross-coupling reactions. Purity is ensured via column chromatography and recrystallization .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., triazole C-H signals at δ 7.5–8.5 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks matching theoretical values).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in related piperazine-triazole hybrids .
Q. What are the primary pharmacological targets hypothesized for this compound?
The structural motifs suggest activity at:
- Serotonin/Dopamine Receptors : Piperazine derivatives often modulate 5-HT/D receptors.
- Kinase Inhibition : The triazole moiety may interact with ATP-binding pockets in kinases.
Initial in vitro assays (e.g., receptor binding or enzymatic inhibition studies) are recommended to validate targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction Solvent Optimization : Replace DMF with less toxic solvents (e.g., THF) to improve scalability.
- Catalyst Screening : Test Pd/ligand systems for cross-coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield, as demonstrated for analogous triazole-piperazine hybrids .
Q. How to resolve contradictions in reported pharmacological data for structurally similar compounds?
- Meta-Analysis of SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing receptor affinity).
- Dose-Response Curves : Validate activity across multiple assays (e.g., cAMP vs. β-arrestin recruitment in GPCR studies).
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies in IC values .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Fragment-Based Design : Synthesize derivatives with modified aryl groups (e.g., replacing 4-ethylphenyl with halogenated analogs).
- Bioisosteric Replacement : Substitute the methoxyphenyl group with morpholine or thiomorpholine to assess pharmacokinetic impacts.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic features .
Q. How to address solubility challenges in in vivo studies?
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the methoxyphenyl ring.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
Methodological Guidance Tables
Q. Table 1: Key Synthetic Parameters for Piperazine-Triazole Hybrids
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
